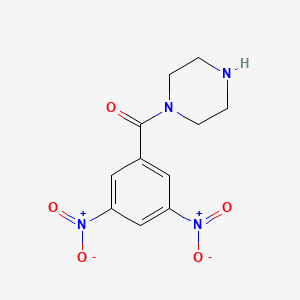

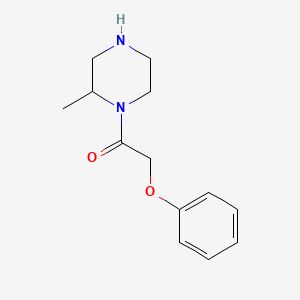

![molecular formula C14H17N3O2 B6362592 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-50-6](/img/structure/B6362592.png)

1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have developed methods for synthesizing new derivatives of 1H-pyrazole, including compounds with the 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole moiety. These synthesis approaches often involve reactions of aryl methyl ketones through processes like Claisen condensation, followed by cyclization with hydrazine monohydrate. Such methodologies allow for the creation of diverse 1H-pyrazole derivatives with varied substituents, enabling detailed structural characterization through techniques like IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis. The structural confirmation includes the identification of intermolecular hydrogen bonds forming cyclic dimers, showcasing the compound's ability to exist as tautomers and participate in hydrogen bonding (Wang et al., 2013).

Molecular Structures and Hydrogen Bonding

The crystal structures of new 3,5-diaryl-1H-pyrazoles have been determined, revealing the presence of intermolecular N–H…N hydrogen bonds that join molecules into dimers. These studies provide insights into the tautomeric forms of these compounds and the significance of hydrogen bonding in their structural stabilization. This understanding is crucial for applications that depend on the precise molecular configuration and interactions, such as material science and pharmaceuticals (Wang, Zheng, & Fan, 2009).

Supramolecular Chemistry

Research on 1H-pyrazole derivatives has also explored their supramolecular structures, particularly focusing on how hydrogen bonds contribute to the formation of various dimensional arrays. Studies have shown that these compounds can form sheets or chains in their crystal structures, facilitated by N-H...N, N-H...O, and C-H...O hydrogen bonds. This behavior is indicative of the compounds' potential in forming solid-state structures with specific properties, useful in the design of new materials and in understanding the fundamentals of molecular assembly (Portilla et al., 2007).

Reactivity and Potential Applications

The reactivity of pyrazole derivatives, including those related to this compound, is of significant interest for developing novel compounds with potential applications in diverse fields. For instance, studies on the reactions of pyrazole derivatives with diene hydrocarbons aim to explore new synthetic pathways, potentially leading to compounds with biological activity. Such research underscores the versatility of these compounds in chemical synthesis, offering pathways to new drugs and materials (Volkova et al., 2021).

Orientations Futures

The future directions for research on “1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole” could include further investigation into its synthesis, properties, and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities and potential therapeutic applications .

Propriétés

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)10-16-9-8-13(15-16)17(18)19/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSDQBCSFOBBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

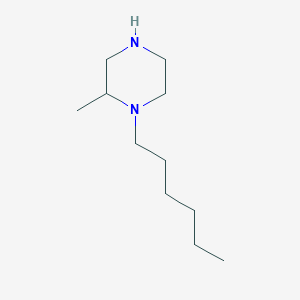

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)